molecular formula C8H15NOS B131662 3-Hydroxy-3-mercaptomethylquinuclidine CAS No. 107220-26-8

3-Hydroxy-3-mercaptomethylquinuclidine

Katalognummer: B131662
CAS-Nummer: 107220-26-8
Molekulargewicht: 173.28 g/mol
InChI-SchlĂŒssel: OBEOJOQKVZXCRH-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It serves as a critical chiral building block in synthesizing muscarinic agonists such as AF 102B, a therapeutic agent targeting neurodegenerative disorders . Its synthesis involves a Sharpless asymmetric epoxidation of an allylic alcohol precursor (75% yield, 94% enantiomeric excess), followed by a 4-step sequence to introduce the mercaptomethyl group . The compound’s instability, however, poses challenges in large-scale applications, necessitating optimized synthetic protocols .

Biologische AktivitÀt

3-Hydroxy-3-mercaptomethylquinuclidine (HMQ) is a compound that has garnered attention due to its potential biological activities, particularly in relation to its interaction with various biochemical pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H15NOS
  • Molecular Weight : 173.28 g/mol

The primary mechanism of action for this compound involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme plays a crucial role in the mevalonate pathway, which is vital for the biosynthesis of cholesterol and other isoprenoids. By inhibiting HMGCR, HMQ leads to a decrease in cholesterol production and affects various downstream biochemical processes:

  • Reduction of Cholesterol : Inhibition of HMGCR results in lower cholesterol levels, which may have implications for cardiovascular health.
  • Impact on Coenzyme Q10 : The compound also reduces the synthesis of coenzyme Q10, an essential component for mitochondrial function and energy production.

Biochemical Effects

Research indicates that HMQ can induce lipid peroxidation and disrupt the activity of glutathione peroxidase (GPx), leading to oxidative stress. This disruption can affect cellular bioenergetics and redox balance, particularly in neural tissues.

Temporal Effects in Laboratory Settings

In neonatal rat models, similar compounds have demonstrated the ability to induce oxidative stress shortly after birth. This suggests that HMQ may also have similar effects, potentially impacting neurodevelopmental outcomes.

Dosage Effects in Animal Models

Studies have shown that the biological effects of HMQ are dosage-dependent. Higher concentrations may lead to more pronounced biochemical disruptions, including alterations in metabolic pathways associated with isoprenoid biosynthesis.

Potential Therapeutic Applications

HMQ and its derivatives have been investigated for their therapeutic potential in various conditions:

  • Sjogren's Syndrome : Derivatives of HMQ have shown promise as therapeutic agents for Sjogren's syndrome, an autoimmune disorder characterized by dry mouth and eyes. These derivatives may help alleviate symptoms by enhancing salivary secretion .
  • CNS Disorders : The compound's interaction with cholinergic pathways suggests potential applications in treating central nervous system disorders. For instance, it has been linked to improvements in memory impairments in animal models .

Case Studies and Research Findings

A range of studies has explored the biological activity of quinuclidine derivatives, including HMQ:

  • Study on Neuroprotective Effects : Research indicated that certain quinuclidine derivatives could protect against cognitive decline in animal models treated with neurotoxins. The study highlighted the role of these compounds as M1 muscarinic receptor agonists, which are important for cognitive function .
  • Therapeutic Efficacy in Sjogren's Syndrome : In clinical trials, derivatives formed from HMQ showed improved salivary flow rates in patients with Sjogren's syndrome, suggesting a beneficial effect on exocrine gland function .

Summary Table of Biological Activities

ActivityDescriptionReference
HMGCR InhibitionDecreases cholesterol synthesis
Induction of Oxidative StressDisrupts GPx activity and bioenergetics
Potential for Sjogren's SyndromeEnhances salivary secretion
Neuroprotective EffectsImproves cognitive function in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-3-mercaptomethylquinuclidine, and how can purity be maximized?

  • Methodological Answer : The synthesis of this compound requires careful control due to its inherent instability . A validated approach involves a two-step process: (1) low-temperature addition of 3-hydroxy-3-methylquinuclidine and boron trifluoride to acetaldehyde to minimize impurities, followed by (2) stabilization of the thiol group using reducing agents like Tris-(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to prevent oxidation . Purity (>95%) can be achieved via recrystallization in non-polar solvents, monitored by HPLC with UV detection at 254 nm.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Storage at −20°C under inert gas (e.g., argon) is critical to prevent degradation. The compound’s thiol group is prone to oxidation, necessitating the use of stabilizers like TCEP (1–5 mM) in aqueous buffers . For long-term storage, lyophilization in amber vials with desiccants (e.g., silica gel) is recommended. Avoid exposure to oxidizing agents or moisture, as these accelerate decomposition .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (ÂčH, ÂčÂłC, and DEPT-135) to confirm the quinuclidine backbone and thiolmethyl group .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 204.0923).
  • FTIR to identify hydroxyl (3200–3600 cm⁻Âč) and thiol (2550–2600 cm⁻Âč) stretches.
  • HPLC-UV/Vis with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in stereochemistry or impurity profiles. To address this:

  • Perform chiral HPLC to isolate enantiomers and test their individual bioactivities .
  • Use X-ray crystallography to confirm the absolute configuration of active derivatives.
  • Conduct batch-to-batch reproducibility studies with strict quality control (e.g., ≀0.5% impurity threshold) .
  • Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. What strategies mitigate challenges in studying the pharmacokinetics of this compound?

  • Methodological Answer : The compound’s instability in biological matrices requires:

  • Stabilized sample preparation : Add 10 mM EDTA and 1% ascorbic acid to plasma/serum to inhibit metal-catalyzed oxidation .
  • LC-MS/MS quantification : Use a deuterated internal standard (e.g., d₃-3-hydroxy-3-mercaptomethylquinuclidine) to correct for matrix effects.
  • Microdosing studies (Phase 0 trials) with Âč⁎C-labeled compound to track distribution without ethical concerns .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., enzymes with thiol-reactive active sites).
  • Use QM/MM simulations to assess the energy barrier for thiol-disulfide exchange reactions.
  • Validate predictions with site-directed mutagenesis of cysteine residues in the target protein .

Q. Data Contradiction & Validation

Q. How should researchers address conflicting stability data between synthetic batches of this compound?

  • Methodological Answer :

  • Accelerated stability testing : Expose batches to stress conditions (40°C/75% RH, 0.1% H₂O₂) and compare degradation kinetics via HPLC .
  • Trace metal analysis (ICP-MS) to identify catalysts (e.g., FeÂłâș, CuÂČâș) that promote oxidation.
  • Statistical analysis (ANOVA) of batch data to isolate variables (e.g., stirring rate, solvent purity) impacting stability .

Vergleich Mit Àhnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and derivatives of 3-hydroxy-3-mercaptomethylquinuclidine include:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
This compound C₈H₁₅NOS -OH, -CH2SH at C3 Chiral synthon for muscarinic agonists; unstable
3-Quinuclidinol C₇H₁₃NO -OH at C3 Intermediate for M1/M3 agonists; stable under standard conditions
3-Hydroxyquinuclidine-3-carbonitrile hydrochloride C₈H₁₃ClN₂O -OH, -CN at C3 Electron-withdrawing nitrile group enhances reactivity for nucleophilic substitutions
Methyl 3-Hydroxyquinuclidine-3-carboxylate C₉H₁₅NO₃ -OH, -COOCH3 at C3 Ester derivative used in prodrug design; improved solubility
3-Quinuclidinone Hydrochloride C₇H₁₂ClNO Ketone (-C=O) at C3 Key intermediate for anticholinergic agents; redox-active
3-(Diphenylmethylene)quinuclidine hydrochloride C₂₀H₂₂ClN Diphenylmethylene group at C3 Bulky substituent enhances steric hindrance; studied for receptor binding

Pharmacological and Industrial Relevance

  • Muscarinic Agonist Synthesis: this compound’s chirality is critical for AF 102B’s activity, but its instability limits industrial use. In contrast, 3-quinuclidinol is preferred for scalable production of M1/M3 agonists .
  • Reactivity in Spirocyclic Derivatives: The compound reacts with acetaldehyde in methanol to form cis-2-methylspiro(1,3-oxathiolane-5,3')quinuclidine, a stable intermediate for antispasmodic drugs . Competing analogs like 3-quinuclidinone lack this cyclization capability .
  • Electrophilic Modifications : The carbonitrile and carboxylate derivatives enable diverse functionalization (e.g., amidation, hydrolysis), broadening their utility in drug discovery .

Research Findings and Innovations

  • One-Pot Synthesis: A breakthrough in converting this compound to spirocyclic derivatives using methanol as a solvent (contrary to prior assumptions about nucleophilic competition) achieved 85–90% yields .
  • Chiral Resolution: The Sharpless epoxidation method remains the gold standard for enantioselective synthesis of the target compound, outperforming racemic routes used for 3-quinuclidinol .

Eigenschaften

IUPAC Name

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOJOQKVZXCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456118
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107220-26-8
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-3-(mercaptomethyl)quinuclidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 4,855,290 describes a process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3â€Č-quinuclidine) (1), which comprises the preparation of the epoxide of 3-methylenequinuclidine, which is subsequently reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquinuclidine and is condensed with acetaldehyde in the presence of a Lewis acid (e.g. boron trifluoride etherate) to provide 2-methylspiro(1,3-oxathiolane-5,3â€Č-quinuclidine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of the epoxide of 3-methylene quinuclidine (100 g, 0.719 moles) in dichloromethane was cooled to a temperature between about 0 to 5° C. The solution was charged with methanol (100 ml). The mass was stirred for 10 to 15 minutes at this temperature range. To this cold solution hydrogen sulfide gas (50 g, 1.4 mol) was passed and after the passing was complete, the reaction was continued at this temperature for 2 to 3 hours, monitored by gas chromatography, whereupon the peak of epoxide of 3-methylene quinuclidine disappeared. After completion of the reaction, a dichloromethane solution of 3-hydroxy 3-mecapto methylquinuclidine in methanol was obtained. This solution was used for the next step.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxy-3-mercaptomethylquinuclidine
3-Hydroxy-3-mercaptomethylquinuclidine
CID 85382045
3-Hydroxy-3-mercaptomethylquinuclidine
CID 25031955
3-Hydroxy-3-mercaptomethylquinuclidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.